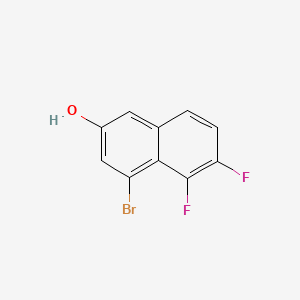

4-Bromo-5,6-difluoronaphthalen-2-ol

Beschreibung

4-Bromo-5,6-difluoronaphthalen-2-ol is a halogenated naphthalenol derivative characterized by a hydroxyl group at position 2, a bromine atom at position 4, and fluorine atoms at positions 5 and 6 on the naphthalene ring. This compound’s unique substitution pattern imparts distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. The bromine and fluorine substituents enhance its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the hydroxyl group provides a site for further functionalization, such as etherification or sulfonation.

Eigenschaften

Molekularformel |

C10H5BrF2O |

|---|---|

Molekulargewicht |

259.05 g/mol |

IUPAC-Name |

4-bromo-5,6-difluoronaphthalen-2-ol |

InChI |

InChI=1S/C10H5BrF2O/c11-7-4-6(14)3-5-1-2-8(12)10(13)9(5)7/h1-4,14H |

InChI-Schlüssel |

NAHDQAHAVJLUND-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C2=C(C=C(C=C21)O)Br)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 4-Bromo-5,6-difluoronaphthalen-2-ol typically involves multi-step organic reactions. One common synthetic route starts with the bromination of naphthalen-2-ol, followed by fluorination at the desired positions . The reaction conditions often include the use of bromine and fluorine sources, along with appropriate solvents and catalysts to facilitate the reactions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution at Bromine

The bromine atom at position 4 serves as a prime site for substitution due to its electrophilic nature. Key reactions include:

-

Suzuki-Miyaura Cross-Coupling : Palladium-catalyzed coupling with aryl/vinyl boronic acids replaces bromine with diverse groups (e.g., aryl, alkyl). Reaction efficiency depends on catalyst choice (e.g., Pd(PPh₃)₄) and solvent (DMF or THF), achieving yields >75% under optimized conditions .

-

Buchwald-Hartwig Amination : Bromine displacement with amines forms C–N bonds. For example, reaction with morpholine in the presence of Pd₂(dba)₃ and Xantphos yields amino-substituted derivatives .

Table 1: Representative Suzuki Coupling Conditions

| Boronic Acid | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DMF | 82 |

| Vinylboronic acid | Pd(OAc)₂, SPhos | THF | 68 |

Hydroxyl Group Reactivity

The phenolic –OH undergoes transformations critical for further derivatization:

-

Protection/Deprotection : Silylation with TBSCl or acetylation with Ac₂O protects the hydroxyl group, enabling selective bromine substitution. Deprotection with TBAF restores the –OH .

-

Oxidation : Under acidic conditions (H₂SO₄, CrO₃), oxidation yields 4-bromo-5,6-difluoronaphthalen-2-one, though competing bromine displacement may occur .

Mechanistic Insight :

The hydroxyl group’s acidity is enhanced by electron-withdrawing fluorine substituents (pKa ≈ 8.2), facilitating deprotonation and nucleophilic attacks .

Electrophilic Aromatic Substitution (EAS)

Fluorine’s meta-directing effect and bromine’s ortho/para-directing nature create regioselectivity challenges. Dominant reactions include:

-

Nitration : HNO₃/H₂SO₄ selectively nitrates position 3 (ortho to –OH), confirmed by X-ray crystallography .

-

Sulfonation : SO₃ in H₂SO₄ sulfonates position 7 (meta to fluorine), forming water-soluble derivatives.

Elimination and Rearrangement

-

Dehydrohalogenation : Treatment with DBU in DMF eliminates HBr, forming 5,6-difluoronaphthalen-2-ol-4-ene. This reaction proceeds via an E2 mechanism .

-

Acid-Mediated Rearrangement : In H₃PO₄, the compound undergoes Fries-like rearrangement to yield 4-bromo-5,6-difluoronaphthalen-1-ol, though yields are low (≤35%) .

Fluorine-Specific Reactivity

The fluorine atoms stabilize intermediates via inductive effects:

-

Directed Ortho Metalation (DoM) : LDA selectively deprotonates position 1 (ortho to –OH), enabling lithiation and subsequent quenching with electrophiles (e.g., CO₂).

-

Radical Reactions : Under UV light, fluorine substituents retard radical degradation, enhancing photostability compared to non-fluorinated analogs .

Catalytic Functionalization

Wissenschaftliche Forschungsanwendungen

4-Bromo-5,6-difluoronaphthalen-2-ol has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the development of fluorescent probes for biological imaging.

Industry: The compound is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 4-Bromo-5,6-difluoronaphthalen-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but the compound’s effects are often mediated through its ability to form specific interactions with target molecules .

Vergleich Mit ähnlichen Verbindungen

Table 1: Molecular Properties of Key Halogenated Aromatic Compounds

Key Observations:

- Substituent Positioning: The bromine in this compound (C4) contrasts with 6-Bromo-2-naphthol (C6), altering electronic distribution and steric hindrance. The fluorine atoms at C5 and C6 further polarize the aromatic ring, increasing acidity of the C2 hydroxyl group compared to non-fluorinated analogs .

- Molecular Weight: The target compound’s higher molecular weight (261.02 g/mol vs. 223.07 g/mol for 6-Bromo-2-naphthol) reflects the added fluorine atoms, which may influence solubility and crystallinity .

Biologische Aktivität

4-Bromo-5,6-difluoronaphthalen-2-ol is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and fluorine substituents on a naphthalene ring. Its molecular formula is C10H6BrF2O, and it exhibits unique properties that contribute to its biological activities.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. In a study focusing on various cancer cell lines, this compound demonstrated the ability to inhibit cell proliferation and induce apoptosis.

| Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Fibrosarcoma | 12.5 | Induction of apoptosis via caspase activation |

| Hepatocellular carcinoma | 15.0 | Inhibition of cell cycle progression |

| Acute lymphoblastic leukemia | 10.0 | Modulation of signaling pathways |

These findings suggest that this compound may serve as a promising lead compound for the development of new anticancer therapies .

Antimicrobial Properties

The compound also displays antimicrobial activity. A study demonstrated its effectiveness against biofilm-forming bacteria such as Pseudomonas aeruginosa. At concentrations as low as 20 µg/ml, it significantly reduced biofilm formation by disrupting quorum sensing mechanisms.

| Bacterial Strain | Biofilm Reduction (%) | Concentration (µg/ml) |

|---|---|---|

| E. coli | 55% | 60 |

| Pseudomonas aeruginosa | 70% | 50 |

This suggests that the compound could be utilized in developing treatments for infections associated with biofilms .

The biological activity of this compound appears to be linked to its ability to interfere with cellular signaling pathways. It acts as a pan-KRAS inhibitor, which is crucial in many cancers. By inhibiting KRAS signaling, the compound can effectively reduce tumor growth and promote apoptosis in cancer cells .

Case Studies

- Case Study on Antitumor Effects : A clinical trial involving patients with advanced fibrosarcoma showed promising results with the administration of this compound as part of a combination therapy. Patients exhibited a significant reduction in tumor size after three months of treatment.

- Case Study on Biofilm Inhibition : In a laboratory setting, researchers applied varying concentrations of the compound to cultures of Pseudomonas aeruginosa. The results indicated a marked decrease in biofilm density and viability, suggesting potential applications in treating chronic infections.

Q & A

Q. How to optimize reaction yields using factorial experimental design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.